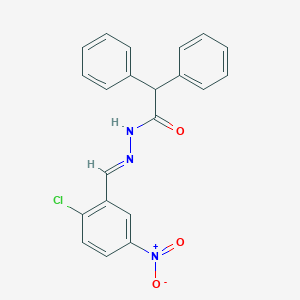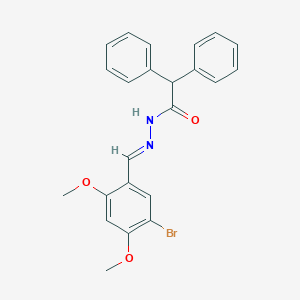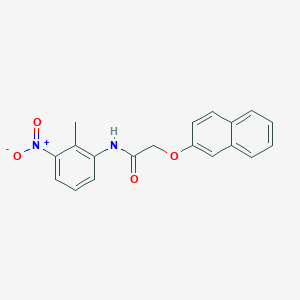![molecular formula C20H19N3O2S B323294 2-[(anilinocarbonyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide](/img/structure/B323294.png)
2-[(anilinocarbonyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(anilinocarbonyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of 2-[(anilinocarbonyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide involves several steps. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-[(anilinocarbonyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Wissenschaftliche Forschungsanwendungen
2-[(anilinocarbonyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 2-[(anilinocarbonyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-[(anilinocarbonyl)amino]-5-benzyl-4-methyl-3-thiophenecarboxamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene framework.
Tipepidine: A cough suppressant containing a thiophene nucleus.
These compounds share similar structural features but differ in their specific substituents and biological activities, highlighting the unique properties of this compound.
Eigenschaften
Molekularformel |
C20H19N3O2S |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
5-benzyl-4-methyl-2-(phenylcarbamoylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c1-13-16(12-14-8-4-2-5-9-14)26-19(17(13)18(21)24)23-20(25)22-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H2,21,24)(H2,22,23,25) |
InChI-Schlüssel |
VCBGJFFTSUIYJI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(thien-2-ylcarbonyl)hydrazono]butanoate](/img/structure/B323211.png)

![N'-[3-(benzyloxy)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B323213.png)
![N-[(E)-(4-cyanophenyl)methylideneamino]-2,2-diphenylacetamide](/img/structure/B323215.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B323217.png)
![N'-[(5-bromo-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B323218.png)

![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B323221.png)
![N'-[2-(benzyloxy)benzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B323222.png)

![4-Methyl-2-[(2-thienylmethylene)amino]phenol](/img/structure/B323227.png)



